

Pipetting errors with viscous Rivasterat stock solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Rivasterat**
Cat. No.: **B15602024**

[Get Quote](#)

Technical Support Center: Pipetting Viscous Solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with pipetting viscous stock solutions, with a focus on substances like **Rivasterat**.

Frequently Asked Questions (FAQs)

Q1: Why is my pipetting of viscous stock solutions like **Rivasterat** inaccurate and inconsistent?

A1: Pipetting viscous liquids presents several challenges that can lead to inaccuracies.^{[1][2][3]} Increased viscosity makes it difficult for the liquid to move in and out of the pipette tip, leading to incomplete aspiration and dispensing.^{[1][2]} A film of the viscous liquid can coat the inside of the pipette tip, resulting in under-delivery of the intended volume.^{[1][4]} Additionally, rapid pipetting can introduce air bubbles, further compromising accuracy.^{[5][6]}

Q2: What is the difference between forward and reverse pipetting, and which should I use for viscous solutions?

A2: Forward pipetting is the standard technique for aqueous solutions, where the set volume is aspirated and then fully dispensed.^[7] Reverse pipetting is recommended for viscous and volatile liquids.^{[1][4][7][8]} In this technique, an excess amount of liquid is aspirated, and then

only the set volume is dispensed, leaving the excess in the tip.[\[2\]](#)[\[4\]](#) This method helps to compensate for the liquid that clings to the tip wall, improving accuracy for viscous solutions.[\[4\]](#)
[\[8\]](#)

Q3: Can my choice of pipette tip affect the accuracy of pipetting viscous solutions?

A3: Absolutely. Using the correct pipette tip is crucial for accurate results. Wide-bore tips are recommended for highly viscous liquids as they have a larger opening that reduces resistance and allows the liquid to move more freely.[\[1\]](#)[\[9\]](#)[\[10\]](#) Low-retention tips, which have a hydrophobic inner surface, are also beneficial as they minimize the amount of liquid that adheres to the tip wall.[\[1\]](#)[\[9\]](#)

Q4: How does temperature affect the pipetting of viscous solutions?

A4: Temperature can significantly impact the viscosity of a solution and the accuracy of air displacement pipettes.[\[11\]](#)[\[12\]](#) Pipetting liquids at temperatures different from the ambient temperature can cause the air cushion inside the pipette to expand or contract, leading to inaccurate volume delivery.[\[12\]](#) It is recommended to allow both the viscous solution and the pipetting equipment to equilibrate to room temperature before starting your experiment.[\[12\]](#)

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Inaccurate or Inconsistent Volumes	Standard (forward) pipetting technique being used.	Use the reverse pipetting technique. This minimizes the effect of the liquid film that remains in the tip. [1] [4] [8]
Pipetting speed is too fast.	Slow down your pipetting rhythm. Use a slow and consistent plunger motion for both aspiration and dispensing. [1] [2]	
Incorrect pipette tip type.	Use wide-bore or low-retention pipette tips to reduce resistance and liquid adherence. [1] [9] [10]	
Air Bubbles in the Tip	Incorrect immersion depth of the tip.	Immerse the tip just below the surface of the liquid, typically 2-3 mm, to avoid aspirating air. [4]
Rapid aspiration or dispensing.	Aspirate and dispense the liquid slowly and smoothly. [5] [6]	
Liquid Dripping from the Tip	Poorly fitting or low-quality pipette tips.	Ensure you are using high-quality tips that are compatible with your pipette model to ensure a proper seal. [5]
Temperature differences between the liquid and the pipette.	Allow the viscous solution and pipette to reach thermal equilibrium with the ambient temperature. [12]	
Visible Residue Left in the Tip	High viscosity of the solution.	In addition to reverse pipetting, perform a pre-wetting of the tip by aspirating and dispensing the liquid back into the source

container 2-3 times. This conditions the inner surface of the tip.[\[5\]](#)[\[13\]](#)

Insufficient dispensing force.

After dispensing to the first stop (in reverse pipetting), you can perform a slow blowout by pressing to the second stop to help dispense any remaining droplets, though this should be done carefully to avoid bubbles.[\[10\]](#)

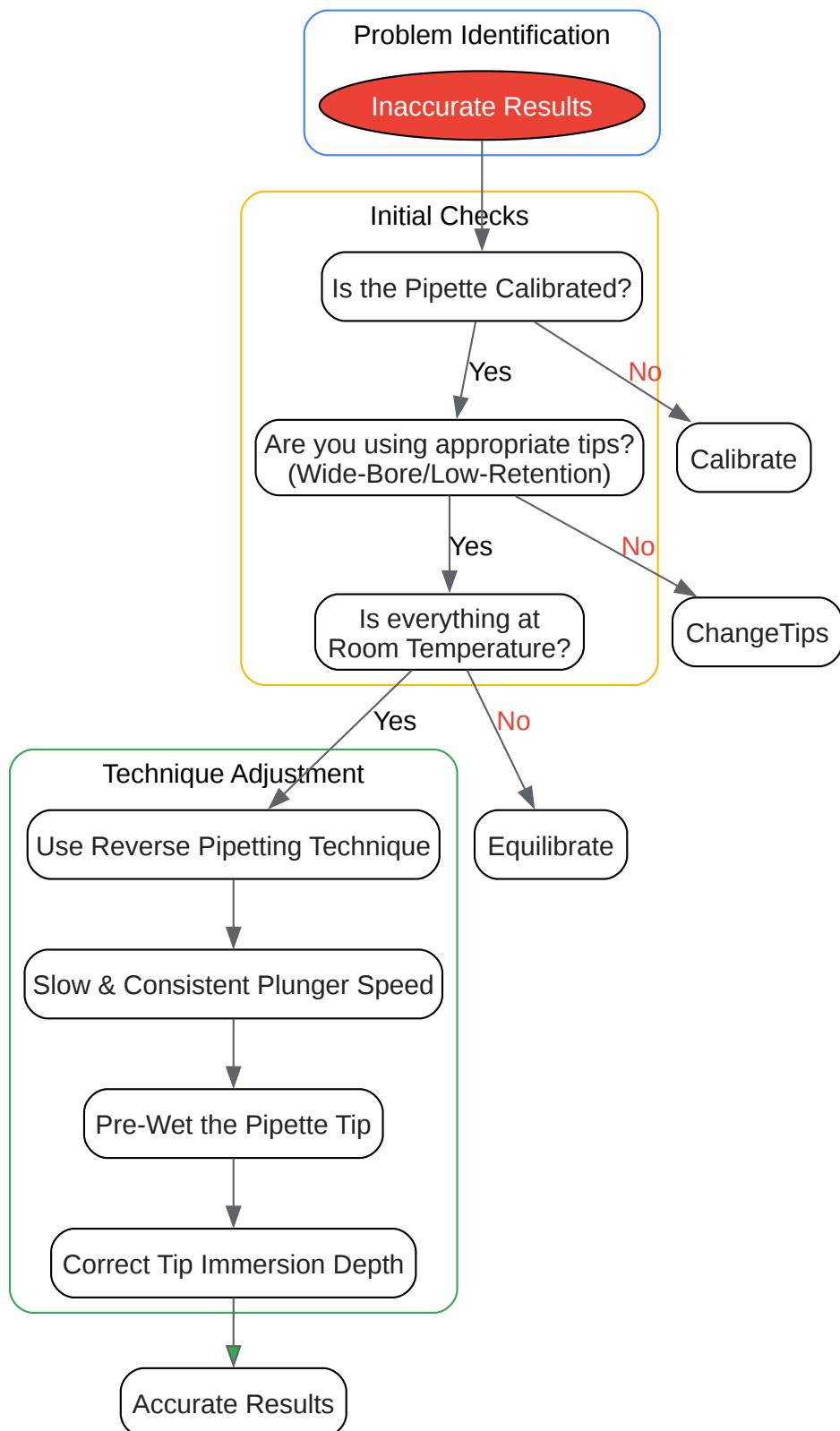
Experimental Protocols

Protocol 1: Gravimetric Method for Pipette Accuracy and Precision Testing

This protocol details a method to verify the accuracy and precision of your pipetting with a viscous solution by weighing the dispensed volume.

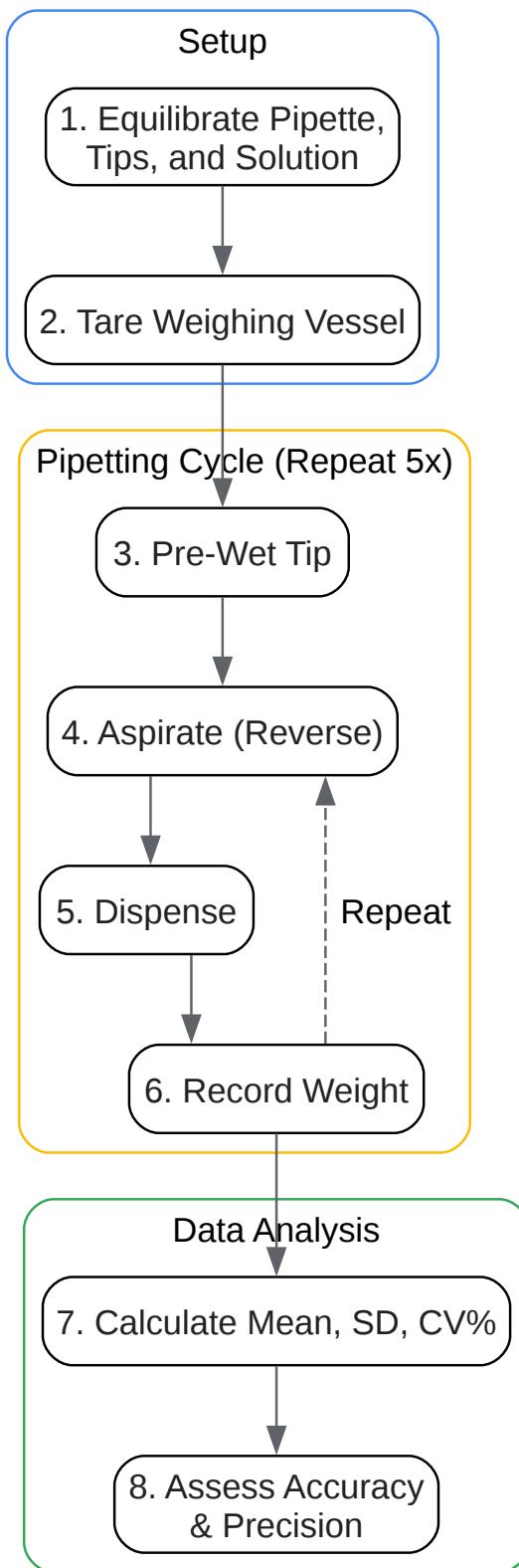
Materials:

- Analytical balance with a draft shield
- Weighing vessel (e.g., a small beaker or microcentrifuge tube)
- Your viscous stock solution (e.g., **Rivasterat**)
- Pipette and appropriate tips (wide-bore or low-retention recommended)
- Thermometer
- Deionized water (for comparison and practice)


Methodology:

- Equilibration: Allow the pipette, tips, and your viscous solution to equilibrate to the ambient room temperature. Record the temperature.
- Balance Setup: Place the weighing vessel on the analytical balance and tare it to zero.
- Pipette Setting: Set the pipette to the desired test volume.
- Pre-Wetting: Aspirate and dispense the viscous solution back into the source container three times to pre-wet the tip.
- Aspiration (Reverse Pipetting):
 - Press the plunger down to the second stop.
 - Immerse the tip just below the surface of the viscous solution.
 - Slowly and smoothly release the plunger to aspirate the liquid.
 - Pause for 2-3 seconds with the tip still in the liquid to ensure the full volume is drawn in.[\[1\]](#)
[\[9\]](#)
 - Withdraw the tip slowly from the solution.
- Dispensing:
 - Place the tip against the inner wall of the tared weighing vessel at a 30-45 degree angle.
 - Slowly and smoothly press the plunger down to the first stop to dispense the liquid.
 - Pause for 2-3 seconds to allow the viscous liquid to fully dispense.[\[9\]](#)
 - While keeping the plunger at the first stop, slide the tip up the inner wall to remove it from the vessel.
- Recording: Record the weight displayed on the balance.
- Repetition: Repeat steps 5-7 at least five times for statistical significance.
- Calculation:

- Convert the weight of the dispensed liquid to volume using the density of your solution (if known). For a quick check, you can compare the consistency of the weights.
- Calculate the mean, standard deviation, and coefficient of variation (CV%) of your measurements to determine the accuracy and precision.


Visualizations

Troubleshooting Pipetting Errors with Viscous Solutions

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for pipetting viscous liquids.

Experimental Workflow for Gravimetric Pipette Verification

[Click to download full resolution via product page](#)

Caption: Workflow for verifying pipette accuracy and precision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Mastering Pipetting Accuracy with Viscous Liquids | Microlit [microlit.us]
- 2. news-medical.net [news-medical.net]
- 3. google.com [google.com]
- 4. sartorius.com [sartorius.com]
- 5. Micropipette Troubleshooting: How to Fix Common Pipetting Issues [accumaxlab.com]
- 6. Mastering Micropipette Technique for Viscous Solution [accumaxlab.com]
- 7. Forward and Reverse Pipetting Techniques - Z Calibration [zcalibrate.com]
- 8. niito.kz [niito.kz]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. singerinstruments.com [singerinstruments.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. 10 Steps to Improve Pipetting Accuracy | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
- To cite this document: BenchChem. [Pipetting errors with viscous Rivasterat stock solutions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15602024#pipetting-errors-with-viscous-rivasterat-stock-solutions\]](https://www.benchchem.com/product/b15602024#pipetting-errors-with-viscous-rivasterat-stock-solutions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com